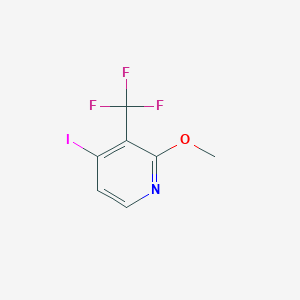

4-Iod-2-Methoxy-3-(Trifluormethyl)pyridin

Übersicht

Beschreibung

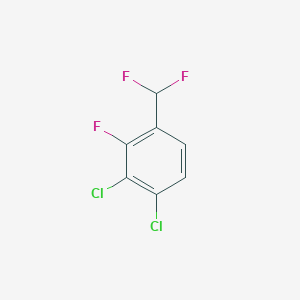

4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis

The chemical reactions of TFMP derivatives involve the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF in the final synthesis step .Physical and Chemical Properties Analysis

The unique physicochemical properties of fluorine (van der Waals radius, 1.47Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98), contribute to the properties of TFMP derivatives .Wissenschaftliche Forschungsanwendungen

Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 4-Iod-2-Methoxy-3-(Trifluormethyl)pyridin, die zur besseren Übersicht in verschiedene Abschnitte gegliedert ist:

Metallierungsreaktionen

Diese Verbindung kann in der Herstellung von (Trifluormethyl)pyridyllithiumverbindungen durch Metallierungsreaktionen verwendet werden. Diese Lithiumderivate sind wertvolle Zwischenprodukte in verschiedenen organischen Synthesen .

Synthese von Metallorganischen Gerüsten (MOFs)

MOFs sind poröse Materialien mit großer Oberfläche, die sich für Gasspeicherung, Trennung und Katalyse eignen. Die fragliche Verbindung kann als Baustein für die Synthese von MOFs dienen .

Pflanzenschutzmittel

Trifluormethylpyridine, einschließlich Derivate wie This compound, sind Zwischenprodukte bei der Synthese von Pflanzenschutzmitteln. Sie sind besonders wertvoll für die Herstellung von Verbindungen wie 2,3-Dichlor-5-(Trifluormethyl)pyridin .

Herbizidentwicklung

Die Einarbeitung von Pyridinstrukturen in Herbizide kann herbizide Eigenschaften beibehalten und gleichzeitig einen selektiven Schutz für Kulturpflanzen wie Weizen bieten. Diese Verbindung könnte möglicherweise bei der Entwicklung neuer Herbizide verwendet werden .

Pharmazeutische Forschung

Die Trifluormethylgruppe ist aufgrund ihrer bioaktiven Eigenschaften in Pharmazeutika weit verbreitet. Obwohl spezifische Anwendungen für dieses iodierte Derivat nicht näher beschrieben werden, könnte es aufgrund des Nutzens ähnlicher Verbindungen für die pharmazeutische Forschung untersucht werden .

Ligandsynthese für neuronale Rezeptoren

Verbindungen wie 4-Methoxypyridin wurden zur Konstruktion potenzieller Liganden für neuronale nikotinerge Acetylcholinrezeptoren verwendet. In Erweiterung dazu könnte This compound für ähnliche Anwendungen untersucht werden .

Wirkmechanismus

Target of Action

Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .

Mode of Action

It is known that the trifluoromethyl group can lower the pka of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its unique structural features. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with various biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. Additionally, 4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine can bind to proteins and alter their conformation, affecting their function. The interactions with these biomolecules are primarily through hydrophobic interactions and halogen bonding .

Cellular Effects

The effects of 4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine on cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of kinases and phosphatases. It has been observed to affect gene expression by interacting with transcription factors and altering their binding to DNA. Furthermore, 4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, 4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, its interaction with cytochrome P450 can lead to the inhibition of drug metabolism. Additionally, this compound can form covalent bonds with nucleophilic residues in proteins, leading to irreversible modifications. These interactions can result in changes in protein function and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to 4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine can lead to cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions, while higher doses can lead to significant changes in enzyme activity and metabolic processes. Toxicity studies have indicated that very high doses of this compound can cause adverse effects, including liver and kidney damage .

Metabolic Pathways

4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites. The compound’s metabolism can also influence its pharmacokinetics and bioavailability .

Transport and Distribution

Within cells and tissues, 4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .

Subcellular Localization

The subcellular localization of 4-Iodo-2-methoxy-3-(trifluoromethyl)pyridine is determined by its chemical properties and interactions with cellular components. It can localize to specific compartments such as the endoplasmic reticulum and mitochondria, where it can exert its effects on protein function and cellular metabolism. Post-translational modifications and targeting signals can also influence its localization within cells .

Eigenschaften

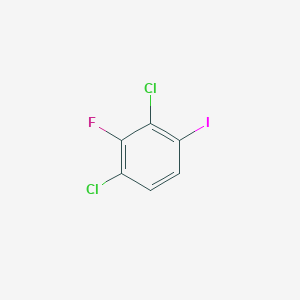

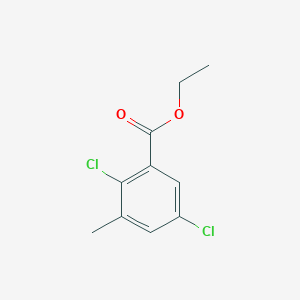

IUPAC Name |

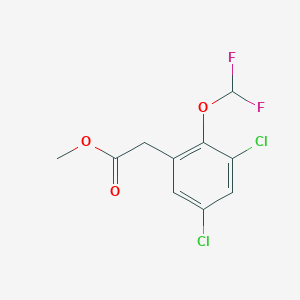

4-iodo-2-methoxy-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3INO/c1-13-6-5(7(8,9)10)4(11)2-3-12-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIZIYMXZQAIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.